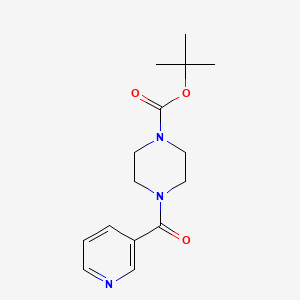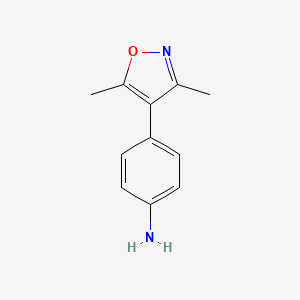
4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine
Overview
Description
4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine (DMP) is a synthetic compound that has been studied for its potential use in scientific research. DMP is a heterocyclic amine that is widely used in a range of applications, from drug delivery to materials science. DMP has been extensively studied for its ability to bind to proteins and other molecules, and its potential use as a tool in biomedical research.
Scientific Research Applications
Cardiovascular Research
4-Isoxazolyldihydropyridines, closely related to 4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine, have been studied for their cardioactivity. Compounds like diethyl 2,6-dimethyl-4-(5-ethyl-3-phenylisoxazol-4-yl)-1,4-dihydroypridine-3,5-dicarboxylate and its isopropyl variant have shown vasodilator properties in the Langendorff assay. One of the compounds demonstrated a potency on cardiac flow comparable to nifedipine, a known antihypertensive and antianginal agent, without the significant negative inotropic activity associated with nifedipine, suggesting its potential as an antihypertensive or antianginal agent (McKenna et al., 1988).
Chemical Synthesis and Reactivity
The reactivity and synthetic applications of molecules similar to 4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine, such as 3,5-dimethyl-4-(methylcyclo-hexen-1-yl)isoxazole, have been explored in various chemical contexts. For instance, this compound reacts with β-methallyl chloride and either lithium isopropylcyclohexylamide or n-buthyl-lithium in THF to yield alkylation products, highlighting its potential in synthetic organic chemistry (Polo et al., 1990).
Heteroaromatic Compound Studies
The tautomerism of heteroaromatic compounds, including those with a structure similar to 4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine, has been studied, providing insights into their structural dynamics and reactivity. Research on compounds like 3,4-dimethyl-5-hydroxyisoxazole and related isoxazol-5-ones has revealed details about their existence in various forms (OH, CH, NH) depending on the solvent's polarity, contributing to our understanding of heteroaromatic chemistry (Boulton & Katritzky, 1961).
Materials and Separation Sciences
In materials science, structurally well-defined per(3,5-dimethyl)phenylcarbamoylated cationic cyclodextrin separation materials have been developed. These materials exhibit excellent performance in the achiral separation of benzene homologues and phenylamine analogs and show promising chiral separation abilities for compounds like isoxazolines and flavonoids, indicating their utility in chromatography (Tang et al., 2018).
properties
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-11(8(2)14-13-7)9-3-5-10(12)6-4-9/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNADIMAGNGXNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

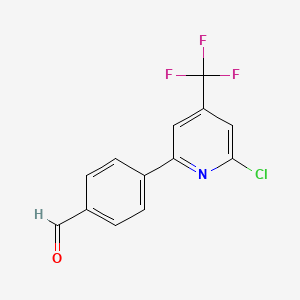
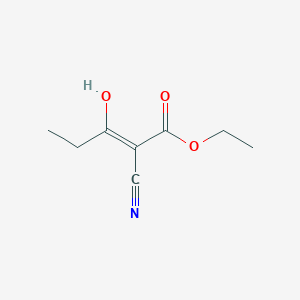
![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1396234.png)
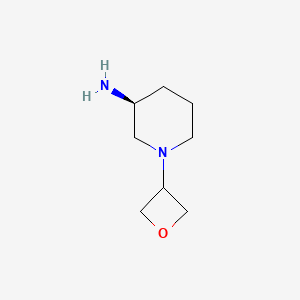
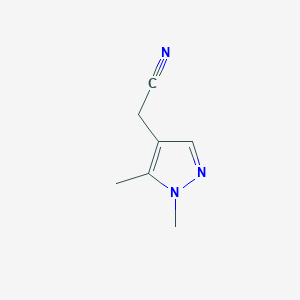
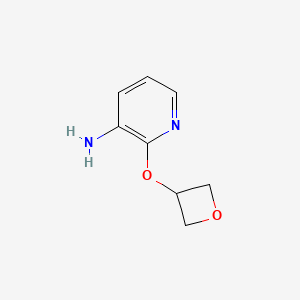
![[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester](/img/structure/B1396239.png)
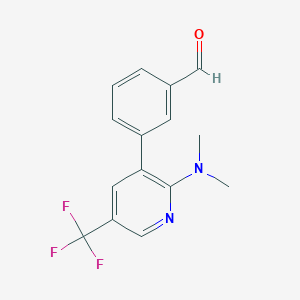
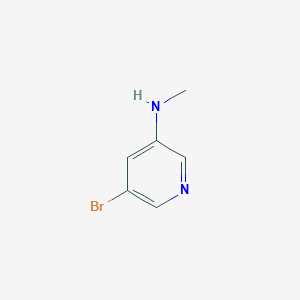
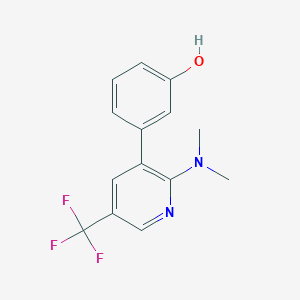
![N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396246.png)
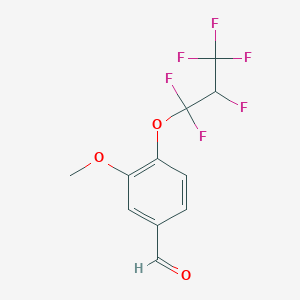
![Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B1396250.png)
